molecular formula C8H9N3O B8525544 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine

4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8525544
M. Wt: 163.18 g/mol
InChI Key: KPSBLSBABRIUJP-UHFFFAOYSA-N
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Patent
US08901118B2

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (9, 300 mg, 1.95 mmol) is combined with 3.00 mL of ethanol (10, 51.4 mmol), then potassium hydroxide (0.226 g, 4.03 mmol) is added. The reaction is heated at 120° C. for 3 hours in a microwave, then extracted with ethyl acetate and aqueous saturated ammonium chloride. The organic layer is washed with brine, dried with magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is recrystallized from methanol to provide the desired compound (11, 213 mg). MS (ESI) [M+H+]+=164.9.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.226 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[CH2:11]([OH:13])[CH3:12].[OH-].[K+]>>[CH2:11]([O:13][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1)[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.226 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and aqueous saturated ammonium chloride
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting material is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C2=C(N=CN1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 213 mg
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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